molecular formula C13H12F3NO B11862156 1-Ethyl-2-methyl-7-(trifluoromethyl)quinolin-4(1H)-one

1-Ethyl-2-methyl-7-(trifluoromethyl)quinolin-4(1H)-one

Cat. No.: B11862156
M. Wt: 255.23 g/mol
InChI Key: LUAHZHRDELGEKE-UHFFFAOYSA-N
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Description

1-Ethyl-2-methyl-7-(trifluoromethyl)quinolin-4(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-2-methyl-7-(trifluoromethyl)quinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and ethyl acetoacetate.

    Cyclization: The key step involves cyclization to form the quinoline ring. This can be achieved using various cyclization agents and conditions.

    Functionalization: Introduction of the trifluoromethyl group can be done using trifluoromethylation reagents.

Industrial Production Methods

Industrial production methods would involve optimizing the reaction conditions for large-scale synthesis, ensuring high yield and purity. This might include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-methyl-7-(trifluoromethyl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential biological activities such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Could be explored for drug development due to its unique chemical structure.

    Industry: Used in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-methyl-7-(trifluoromethyl)quinolin-4(1H)-one would depend on its specific application. For instance, if it is used as an antimicrobial agent, it might target bacterial enzymes or cell membranes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a wide range of biological activities.

    2-Methylquinoline: A methyl-substituted derivative with different properties.

    7-Trifluoromethylquinoline: A trifluoromethyl-substituted derivative with unique chemical reactivity.

Uniqueness

1-Ethyl-2-methyl-7-(trifluoromethyl)quinolin-4(1H)-one is unique due to the combination of its ethyl, methyl, and trifluoromethyl substituents, which can impart distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C13H12F3NO

Molecular Weight

255.23 g/mol

IUPAC Name

1-ethyl-2-methyl-7-(trifluoromethyl)quinolin-4-one

InChI

InChI=1S/C13H12F3NO/c1-3-17-8(2)6-12(18)10-5-4-9(7-11(10)17)13(14,15)16/h4-7H,3H2,1-2H3

InChI Key

LUAHZHRDELGEKE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=O)C2=C1C=C(C=C2)C(F)(F)F)C

Origin of Product

United States

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